
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a bromine atom and an aldehyde group in its structure makes this compound a valuable intermediate in various chemical reactions and synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal typically involves the bromination of 2-methylpropanal followed by the introduction of the pyrimidine ring. One common method involves the reaction of 2-methylpropanal with bromine in the presence of a catalyst to form 2-bromo-2-methylpropanal. This intermediate is then reacted with 2-aminopyrimidine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization and distillation are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like 2-(5-amino-2-pyrimidinyl)-2-methylpropanal.
Oxidation: The major product is 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanoic acid.
Reduction: The major product is 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanol.
Applications De Recherche Scientifique
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromopyrimidin-2-yl)methanol
- N-(5-Bromo-2-pyrimidinyl)-2-furamide
- 4-((5-Bromo-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl)benzoic acid
Uniqueness
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal is unique due to its specific combination of a bromine atom and an aldehyde group attached to a pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIKFBRJNBGAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
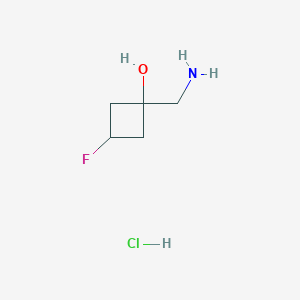
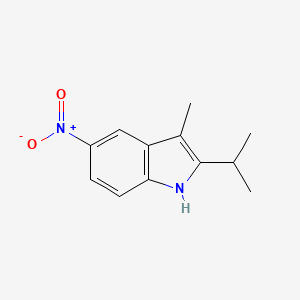
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
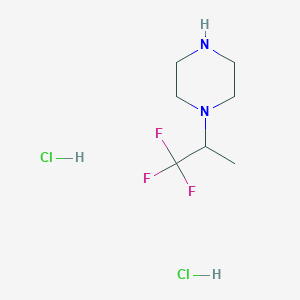
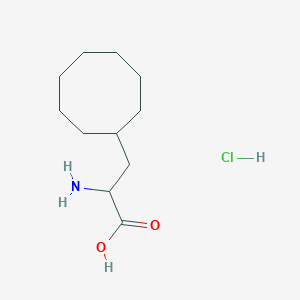
![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)
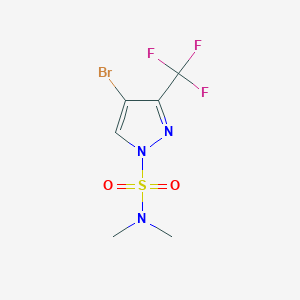

![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)



![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
